molecular formula C27H44O3 B1243217 1Alpha,25-Dihydroxyprevitamin D3

1Alpha,25-Dihydroxyprevitamin D3

Número de catálogo: B1243217
Peso molecular: 416.6 g/mol
Clave InChI: DOIZGAFWGREMOD-MGCFMLCTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1Alpha,25-Dihydroxyprevitamin D3, also known as 1Alpha,25-Dihydroxycholecalciferol, is a biologically active form of vitamin D3. It plays a crucial role in calcium absorption and deposition, and has widespread effects on cellular differentiation and proliferation. This compound is also known to modulate immune responsiveness and central nervous system function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1Alpha,25-Dihydroxyprevitamin D3 can be synthesized through various chemical routes. One common method involves the hydroxylation of previtamin D3 at the 1Alpha and 25 positions. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct hydroxylation pattern .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure purity and consistency. The compound is slightly soluble in methanol, ethanol, ethyl acetate, and tetrahydrofuran, and is sensitive to air and light .

Análisis De Reacciones Químicas

Synthetic Modifications and Analog Development

Research has explored structural analogs to enhance therapeutic efficacy or reduce calcemic effects:

20S-Hydroxylated Derivatives

  • 1α,20S-Dihydroxyvitamin D₃ [1,20S(OH)₂D₃] : Synthesized via a retrosynthetic strategy using intermediate 3 (1α,3β-diacetoxypregn-5-en-20-one). The 20S-OH group is introduced via Grignard reaction, followed by UVB-induced ring-opening .

  • Biological Activity : Binds VDR with comparable potency to 1,25(OH)₂D₃ but induces 34-fold upregulation of CYP24A1 vs. 10-fold for native 1,25(OH)₂D₃ .

4-Hydroxylated Derivatives

  • 1,4α,25(OH)₃D₃ and 1,4β,25(OH)₃D₃ : Synthesized to study A-ring modifications. Both maintain VDR-binding hydrogen bonds (C1-OH and C25-OH distances: ~13.1 Å) while forming additional interactions via 4-OH groups .

  • Functional Impact : Equipotent to 1,25(OH)₂D₃ in regulating VDR target genes (e.g., TRPV6, CYP24A1) but show similar hypercalcemic effects .

Metabolic Degradation Pathways

1,25(OH)₂D₃ undergoes catabolism primarily via CYP24A1-mediated 24-hydroxylation , producing:

  • 1,24,25-Trihydroxyvitamin D₃

  • Calcitroic acid (terminal metabolite)

Key findings from VDR-ablated mice studies :

MetaboliteWild-Type MiceVDR-Null Mice
1,25(OH)₂D₃Rapidly degraded (100% clearance in 24h)>50% unmetabolized at 24h
1,24,25(OH)₃D₃Major pathwayMinimal detection
1,25,26(OH)₃D₃Minor pathwayPrimary metabolite

Receptor Interactions and Structural Biology

  • VDR Binding : The 1α-OH and 25-OH groups form critical hydrogen bonds with VDR residues (His305, Ser237, Arg274).

  • 20S vs. 25-OH Positioning : 1,20S(OH)₂D₃ exhibits altered hydrogen bonding (20S-OH interacts with Ser275) compared to 1,25(OH)₂D₃, affecting downstream gene regulation .

Analytical Characterization Methods

Synthetic analogs are validated using:

  • HPLC : Identical retention times for enzymatic vs. chemically synthesized 1,20S(OH)₂D₃ under acetonitrile/water and methanol/water gradients .

  • NMR : Confirmed 1α-OH configuration via intermediate 15 (δ 4.22 ppm for 1α-H) .

  • Crystallography : Resolved VDR-1,25(OH)₂D₃ and VDR-1,4α/β,25(OH)₃D₃ co-structures .

Biological Activity Comparison

Parameter1,25(OH)₂D₃1,20S(OH)₂D₃1,4α,25(OH)₃D₃
VDR Nuclear Translocation+++++++++
CYP24A1 Induction10-fold34-fold78-fold
Calcemic ActivityHighReducedHigh
Anti-Inflammatory (IFNγ inhibition)ModerateHighModerate

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

1. Immune System Regulation
1α,25-Dihydroxyprevitamin D3 plays a crucial role in modulating the immune system. It has been shown to suppress interferon gamma (IFN-γ) induced macrophage activation, which is significant in various autoimmune diseases. Studies indicate that this compound can prevent or alleviate conditions such as:

  • Multiple Sclerosis : In experimental models, 1α,25-dihydroxyvitamin D3 has been effective in reducing symptoms associated with autoimmune encephalomyelitis.
  • Rheumatoid Arthritis : Its immunosuppressive properties help mitigate inflammatory responses.
  • Type 1 Diabetes : The compound has shown potential in delaying the onset of diabetes in animal models.

These findings highlight the therapeutic potential of 1α,25-dihydroxyprevitamin D3 in managing autoimmune disorders and enhancing overall immune function .

2. Alzheimer's Disease
Recent studies have explored the synergistic effects of 1α,25-dihydroxyprevitamin D3 with curcuminoids on macrophage function in Alzheimer's disease patients. The combination treatment significantly enhanced the phagocytosis of amyloid-beta peptides by macrophages, which is critical for clearing amyloid plaques associated with Alzheimer's pathology . This suggests a promising avenue for immunoprophylaxis in neurodegenerative diseases.

Anticancer Applications

1. Cancer Treatment
The anticancer potential of 1α,25-dihydroxyprevitamin D3 has been investigated across various types of malignancies:

  • Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) : Clinical trials have demonstrated that when combined with other agents like cytarabine and retinoic acid, 1α,25-dihydroxyprevitamin D3 can achieve response rates up to 79% in elderly patients with AML .
  • Prostate Cancer : Initial studies suggest that high doses of 1α,25-dihydroxyprevitamin D3 may delay prostate-specific antigen (PSA) rise post-surgery. Although larger trials have shown mixed results regarding survival benefits, the potential for combination therapies remains a focus for further research .

Case Studies

Case Study: Hypercalcemia Induced by 1α,25-Dihydroxyprevitamin D3
A documented case involved a patient with granulomatous myositis presenting severe hypercalcemia attributed to elevated levels of 1α,25-dihydroxyprevitamin D3. This case underscores the importance of monitoring calcium levels during treatment with vitamin D metabolites to prevent adverse effects .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Autoimmune DiseasesModulates immune response; suppresses macrophage activationEffective in MS, RA, Type 1 Diabetes
Alzheimer's DiseaseEnhances macrophage phagocytosis of amyloid-betaSynergistic effects with curcuminoids
Cancer TreatmentPotential therapeutic agent for MDS and AMLResponse rates up to 79% when combined with other agents
Prostate CancerMay delay PSA rise; mixed results in survival benefitsOngoing investigations into combination therapies

Comparación Con Compuestos Similares

  • 1Alpha,25-Dihydroxycholecalciferol (Calcitriol)
  • 1Alpha-Hydroxyvitamin D3 (Alfacalcidol)
  • 24,25-Dihydroxyvitamin D3

Comparison: 1Alpha,25-Dihydroxyprevitamin D3 is unique in its potent biological activity and its ability to regulate both calcium homeostasis and immune responses. Compared to other similar compounds, it has a higher affinity for the vitamin D receptor and a broader range of biological effects .

Propiedades

Fórmula molecular

C27H44O3

Peso molecular

416.6 g/mol

Nombre IUPAC

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22-,23-,24+,25+,27-/m1/s1

Clave InChI

DOIZGAFWGREMOD-MGCFMLCTSA-N

SMILES isomérico

CC1=C(C[C@H](C[C@@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C

SMILES canónico

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1Alpha,25-Dihydroxyprevitamin D3
Reactant of Route 2
1Alpha,25-Dihydroxyprevitamin D3
Reactant of Route 3
1Alpha,25-Dihydroxyprevitamin D3
Reactant of Route 4
1Alpha,25-Dihydroxyprevitamin D3
Reactant of Route 5
Reactant of Route 5
1Alpha,25-Dihydroxyprevitamin D3
Reactant of Route 6
1Alpha,25-Dihydroxyprevitamin D3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.